NLS (PKKKRKV) vs. Mutant (K128T): A Single Amino Acid Abolishes All Nuclear Import Activity
A direct head-to-head comparison demonstrates that the functionality of the PKKKRKV sequence is entirely dependent on its precise amino acid composition. Substituting the third lysine residue with a threonine (K128T mutant) eliminates all measurable enhancement in gene delivery [1]. This is not a partial reduction in activity but a complete functional knockout. When the NLS of SV40 LT was abolished by the K128T mutation, 100% of cells displayed cytoplasmic localization of the protein, indicating a complete failure of nuclear import [2].
| Evidence Dimension | Nuclear Import Activity (Gene Transfection Enhancement) |
|---|---|
| Target Compound Data | 10- to 1,000-fold enhancement in transgene expression across multiple cell types and vectors |
| Comparator Or Baseline | K128T mutant (third amino acid Lys→Thr): 0-fold enhancement |
| Quantified Difference | Complete functional knockout (100% reduction) |
| Conditions | Transfection of 3.3-kbp CMVLuciferase-NLS plasmid in various cell lines with cationic vectors |
Why This Matters
This evidence proves that sequence integrity is non-negotiable; a single-point mutation renders the compound inert, establishing PKKKRKV as a unique, indispensable reagent.
- [1] Zanta, M. A., Belguise-Valladier, P., & Behr, J. P. (1999). Gene delivery: A single nuclear localization signal peptide is sufficient to carry DNA to the cell nucleus. Proceedings of the National Academy of Sciences, 96(1), 91-96. View Source
- [2] Li, H. C., Huang, E. Y., Su, P. Y., Wu, S. Y., Yang, C. C., Lin, Y. S., ... & Shih, C. (2010). Nuclear export and import of human hepatitis B virus capsid protein and particles. PLoS Pathogens, 6(10), e1001162. View Source
